molecular formula C17H15NO2 B11855566 3-Hydroxy-3-phenyl-2-(prop-2-en-1-yl)-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-75-0

3-Hydroxy-3-phenyl-2-(prop-2-en-1-yl)-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B11855566
CAS No.: 3532-75-0
M. Wt: 265.31 g/mol
InChI Key: PXEQOBXIAQEZNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-hydroxy-3-phenylisoindolin-1-one typically involves the reaction of an appropriate isoindolinone precursor with allyl and phenyl groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole structure . This method can be adapted to introduce the allyl and hydroxy groups at the desired positions.

Industrial Production Methods

Industrial production of 2-Allyl-3-hydroxy-3-phenylisoindolin-1-one may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the scale and specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-hydroxy-3-phenylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Allyl-3-hydroxy-3-phenylisoindolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Allyl-3-hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-3-hydroxyisoindolin-1-one: Similar structure but lacks the phenyl group.

    3-Hydroxy-3-phenylisoindolin-1-one: Similar structure but lacks the allyl group.

    2-Allyl-3-phenylisoindolin-1-one: Similar structure but lacks the hydroxy group.

Uniqueness

2-Allyl-3-hydroxy-3-phenylisoindolin-1-one is unique due to the presence of both allyl and phenyl groups along with a hydroxy group

Properties

CAS No.

3532-75-0

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-hydroxy-3-phenyl-2-prop-2-enylisoindol-1-one

InChI

InChI=1S/C17H15NO2/c1-2-12-18-16(19)14-10-6-7-11-15(14)17(18,20)13-8-4-3-5-9-13/h2-11,20H,1,12H2

InChI Key

PXEQOBXIAQEZNQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Origin of Product

United States

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